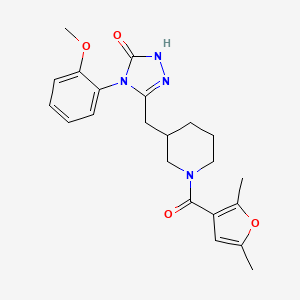

3-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl)methyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one

Beschreibung

Eigenschaften

IUPAC Name |

3-[[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]methyl]-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O4/c1-14-11-17(15(2)30-14)21(27)25-10-6-7-16(13-25)12-20-23-24-22(28)26(20)18-8-4-5-9-19(18)29-3/h4-5,8-9,11,16H,6-7,10,12-13H2,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBSSLLSFIMLJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)CC3=NNC(=O)N3C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl)methyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one (CAS Number: 2034475-93-7) is a synthetic compound with potential applications in medicinal chemistry. Its structure incorporates both piperidine and triazole moieties, which are known for their biological activity. This article aims to summarize the biological activity of this compound based on available research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C22H26N4O4 |

| Molecular Weight | 410.5 g/mol |

| CAS Number | 2034475-93-7 |

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets. The presence of the triazole ring suggests potential antifungal and anticancer properties, as triazoles are often used in the treatment of these conditions. The piperidine moiety may enhance its interaction with biological receptors or enzymes.

Anticancer Properties

Recent studies have indicated that compounds similar to 3-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl)methyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : Compounds in the same class have shown high activity against colon cancer and leukemia cell lines, leading to DNA fragmentation and activation of apoptotic pathways (e.g., caspase activation) .

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. The triazole ring in this compound may confer similar antifungal activity, potentially inhibiting the synthesis of ergosterol in fungal cell membranes.

Study 1: Cytotoxicity Evaluation

A study evaluated related compounds against human tumor cell lines. The results indicated that modifications in the piperidine nitrogen atom significantly influenced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Study 2: Mechanistic Insights

Another study explored the mechanism of action for triazole derivatives, revealing that they could downregulate specific oncogenes while upregulating tumor suppressor genes. This dual action could enhance their efficacy as anticancer agents .

Vergleich Mit ähnlichen Verbindungen

Substituted Piperidine Derivatives

- 5-{1-[(3-Methylphenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (): This analogue replaces the dimethylfuran carbonyl group with a 3-methylphenylacetyl substituent. The phenyl group at position 4 is retained, similar to the 2-methoxyphenyl group in the target compound, suggesting shared electronic effects.

- 5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol (): Here, the piperidine is substituted with a halogenated pyridine, introducing electronegative atoms (Cl, F) that enhance polarity.

Complex Heterocyclic Frameworks

- 4g and 4h (): These derivatives incorporate coumarin and benzodiazepin/oxazepin moieties linked to tetrazolyl-pyrazolone systems. However, increased molecular weight (~600–650 g/mol) could reduce bioavailability.

- 2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (): This pyrazolo-pyrimidine-chromenone hybrid has a higher molecular complexity (mass: 531.3 g/mol) and fluorinated substituents. The fluorine atoms improve metabolic stability and membrane penetration, but the rigid chromenone core may limit conformational flexibility compared to the target compound’s piperidine spacer.

Substituent Effects on Physicochemical Properties

Q & A

Basic: What are the critical considerations for optimizing the synthesis of this compound?

Answer:

The synthesis involves multi-step reactions, including triazole ring formation, piperidine functionalization, and introduction of the 2-methoxyphenyl group. Key factors include:

- Catalyst selection : Use of palladium catalysts for cross-coupling reactions to attach aromatic substituents .

- Solvent compatibility : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for cyclization steps .

- Temperature control : Maintain 60–80°C during acylation to avoid side reactions .

- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) ensures >95% purity .

Advanced: How can regioselectivity challenges in triazole ring formation be addressed?

Answer:

Regioselectivity in 1,2,4-triazole synthesis can be controlled via:

- Substituent-directed cyclization : Electron-withdrawing groups on precursors favor specific ring closure pathways .

- Microwave-assisted synthesis : Reduces reaction time and improves yield by minimizing competing pathways .

- Protecting group strategies : Temporary protection of the piperidine nitrogen prevents undesired interactions during cyclization .

Basic: What spectroscopic methods are essential for structural characterization?

Answer:

- NMR : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; triazole carbons at δ 150–160 ppm) .

- HRMS : Validates molecular weight (e.g., m/z 376.457 for CHNO) .

- IR spectroscopy : Identifies carbonyl stretches (1650–1700 cm) and triazole C=N bonds (1550–1600 cm) .

Advanced: How can tautomeric equilibria in the triazolone moiety be resolved experimentally?

Answer:

- Variable-temperature NMR : Monitors proton shifts to identify dominant tautomers at different temperatures .

- X-ray crystallography : Resolves solid-state tautomeric preferences (e.g., enol-keto forms) .

- Computational modeling : DFT calculations predict stability of tautomers in solution .

Basic: What in vitro assays are recommended for initial biological activity screening?

Answer:

- Enzyme inhibition assays : Test against kinases or cytochrome P450 isoforms due to triazole’s metal-coordinating properties .

- Antimicrobial disk diffusion : Screen for activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity (MTT assay) : Evaluate IC values in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How can conflicting bioactivity data between in vitro and in vivo models be reconciled?

Answer:

- Pharmacokinetic profiling : Assess bioavailability, metabolism (e.g., hepatic microsomal assays), and plasma protein binding .

- Metabolite identification : LC-MS/MS detects active/inactive metabolites that explain efficacy gaps .

- Species-specific differences : Compare target homology (e.g., human vs. murine enzymes) .

Basic: What strategies improve aqueous solubility for in vivo studies?

Answer:

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility without altering activity .

- Salt formation : Introduce hydrochloride or sodium salts via reaction with HCl/NaOH .

- Prodrug design : Esterify hydrophobic groups (e.g., methoxy to phosphate) .

Advanced: How can computational methods guide SAR studies?

Answer:

- Molecular docking : Predict binding modes to targets (e.g., COX-2, EGFR) using AutoDock Vina .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends .

- MD simulations : Evaluate conformational stability of the piperidine-triazole scaffold in binding pockets .

Basic: What are key stability indicators under accelerated storage conditions?

Answer:

- Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and UV light for 4 weeks .

- HPLC monitoring : Detect decomposition products (e.g., hydrolyzed furan or triazole rings) .

- pH stability : Assess compound integrity in buffers (pH 1–13) to simulate gastrointestinal conditions .

Advanced: How to validate stereochemical assignments in derivatives?

Answer:

- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) .

- VCD spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra .

- Crystallographic refinement : Resolve absolute configuration via anomalous scattering (e.g., Cu Kα radiation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.